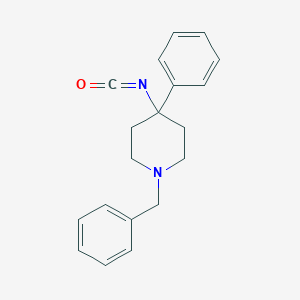
1-Benzyl-4-isocyanato-4-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a piperidine ring substituted with a benzyl group and an isocyanate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The preparation of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves several synthetic routes. One common method includes the reaction of benzyl chloride with diethanolamine to form benzyl diethanolamine. This intermediate is then treated with thionyl chloride to produce benzyl dichloroethylamine hydrochloride. Finally, benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide to yield this compound . This method is noted for its simplicity and suitability for industrial production.
Analyse Chemischer Reaktionen
1-Benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group is highly reactive and can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and amines, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions are urethanes, ureas, and amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Catalysis: It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is electrophilic and reacts readily with nucleophiles, forming stable products like urethanes and ureas . This reactivity is exploited in various applications, including polymer synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-isocyanato-4-phenylpiperidine can be compared with other phenylpiperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and ketobemidone.
1-Benzyl-4-cyano-4-phenylpiperidine: Another derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and versatility in synthetic applications.
Conclusion
This compound is a valuable compound in organic synthesis, with diverse applications in medicinal chemistry, materials science, and catalysis. Its unique reactivity and versatility make it an important intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-benzyl-4-isocyanato-4-phenylpiperidine |
InChI |
InChI=1S/C19H20N2O/c22-16-20-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2 |
InChI-Schlüssel |
QVTUZRNKZONCRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)N=C=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


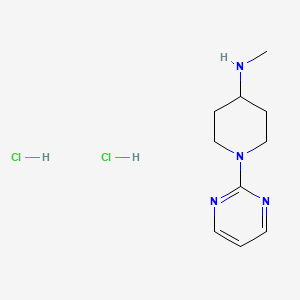
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
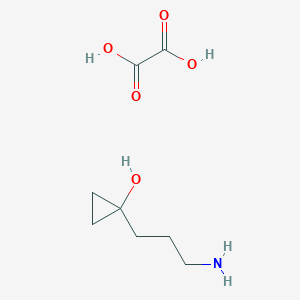
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
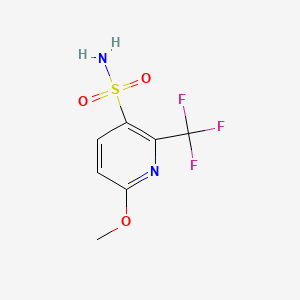
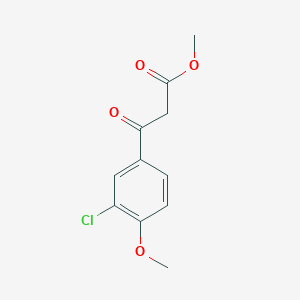
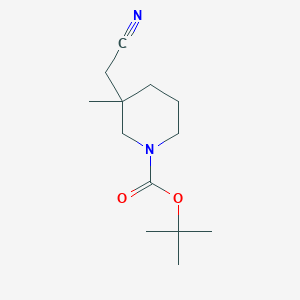
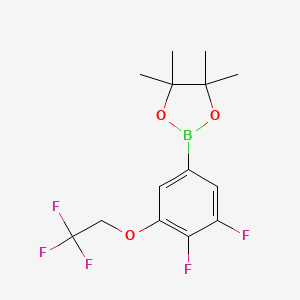
![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)

